molecular formula C14H12O5 B14182302 1-Hydroxyanthracene-9,10-dione;dihydrate CAS No. 838837-11-9

1-Hydroxyanthracene-9,10-dione;dihydrate

Cat. No.: B14182302
CAS No.: 838837-11-9
M. Wt: 260.24 g/mol
InChI Key: DXMVTAJZKQWCHH-UHFFFAOYSA-N
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Description

1-Hydroxyanthracene-9,10-dione;dihydrate is an organic compound with the molecular formula C14H8O3. It is a derivative of anthracene, characterized by the presence of hydroxyl groups at the 1st and 9th positions and a dione group at the 10th position. This compound is known for its vibrant yellow color and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyanthracene-9,10-dione;dihydrate can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione in the presence of sulfuric acid. This reaction typically requires near-ultraviolet irradiation and deoxygenated conditions to yield the desired product .

Industrial Production Methods: On an industrial scale, the compound is often produced through the oxidation of anthracene derivatives. This process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxyanthracene-9,10-dione;dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxyanthracene-9,10-dione;dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. Its hydroxyl and dione groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxyanthracene-9,10-dione;dihydrate is unique due to its specific hydroxylation pattern and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .

Properties

CAS No.

838837-11-9

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

1-hydroxyanthracene-9,10-dione;dihydrate

InChI

InChI=1S/C14H8O3.2H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;;/h1-7,15H;2*1H2

InChI Key

DXMVTAJZKQWCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O.O

Origin of Product

United States

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